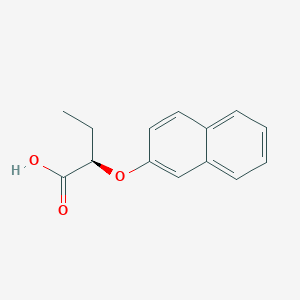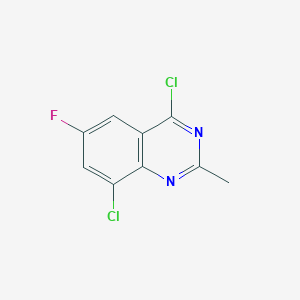
3-Ethyl-8-methoxy-2-propylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-8-methoxy-2-propylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C15H19NO, features a quinoline core substituted with ethyl, methoxy, and propyl groups at positions 3, 8, and 2, respectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8-methoxy-2-propylquinoline can be achieved through various methods, including:
Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Skraup Synthesis: This method uses glycerol, aniline, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used. Microwave irradiation and ionic liquid-mediated reactions are also gaining popularity due to their efficiency and environmental benefits .
化学反応の分析
Types of Reactions: 3-Ethyl-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
3-Ethyl-8-methoxy-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
作用機序
The mechanism of action of 3-Ethyl-8-methoxy-2-propylquinoline involves its interaction with various molecular targets:
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Substituted Quinolines: Exhibit diverse biological activities
Uniqueness: 3-Ethyl-8-methoxy-2-propylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
特性
CAS番号 |
80609-91-2 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
3-ethyl-8-methoxy-2-propylquinoline |
InChI |
InChI=1S/C15H19NO/c1-4-7-13-11(5-2)10-12-8-6-9-14(17-3)15(12)16-13/h6,8-10H,4-5,7H2,1-3H3 |
InChIキー |
RBEVCYVDINBJIB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C2C=CC=C(C2=N1)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)
![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)






![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)

![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)
![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)


